Deuterium iodide

概要

説明

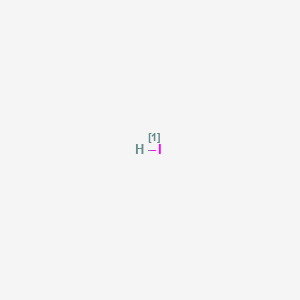

Deuterium iodide is a chemical compound with the molecular formula DI . It is a non-standard isotope and has an average mass of 128.919 Da .

Synthesis Analysis

An efficient approach for synthesizing congested deuterium-labeled arenes via cascade alkylation and deuteration with aryl iodides has been disclosed . The adoption of sodium formate-d as a deuterium source is key for achieving high deuterium incorporation .

Molecular Structure Analysis

The molecular structure of Deuterium iodide is represented by the formula DI . It has an average mass of 128.919 Da and a Monoisotopic mass of 128.918564 Da .

Chemical Reactions Analysis

The effect of near-infrared, nonresonant radiation on the photodissociation of deuterium iodide has been demonstrated . This study used nanosecond pulses to investigate the average effect of the electric field on the branching ratio for forming D + I(2P3/2) and D + I(2P1/2) .

Physical And Chemical Properties Analysis

Deuterium iodide has a boiling point of 127.0±0.0 °C at 760 mmHg . Its vapour pressure is 13.8±0.2 mmHg at 25°C, and it has an enthalpy of vaporization of 19.8±0.0 kJ/mol .

科学的研究の応用

Photon Catalysis of Deuterium Iodide Photodissociation

Deuterium iodide has been used in the study of photon catalysis . This involves the use of nonresonant photons, which are neither absorbed nor scattered, to promote reactions . The interaction between the strong electric field associated with a pulsed, focused laser and the polarizability of the reacting system is the driving force behind this effect . This study demonstrated the effect of near-infrared, nonresonant radiation on the photodissociation of deuterium iodide .

Dye-Sensitized Solar Cells

Deuterium iodide has applications in the field of dye-sensitized solar cells (DSSCs) . DSSCs are composed of a photosensitizing dye adsorbed on a mesoporous film of nanocrystalline TiO2 as a photoelectrode, an electrolyte containing triiodide/iodide redox couple, and a platinized counter electrode . To improve photovoltaic properties of DSSCs, new dicationic salts based on ionic liquids were synthesized .

Biological Research

Deuterium iodide can be used in biological research . For example, experiments with eggs of sea urchin Arbacia punctulata showed that a mitotic block occurred in all stages of mitosis and cytokinesis at concentrations of D2O as low as 10% .

Laser Technology

Deuterium iodide has been used in the field of laser technology . The introduction of pneumatic technology to continuous-wave DF further greatly improved the power levels of chemical laser .

Safety and Hazards

While specific safety and hazards data for Deuterium iodide is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

将来の方向性

While specific future directions for Deuterium iodide are not mentioned in the search results, it’s worth noting that deuterium, as a hydrogen isotope, has attracted considerable attention in scientific communities with an emphasis on nuclear applications . The applied research of deuterium has shifted to a large extent in the fields of engineering and natural sciences such as energy, materials, and medicine .

作用機序

Target of Action

Deuterium iodide, also known as Hydriodic acid-d, is primarily involved in the process of photodissociation . The primary targets of this compound are the molecules that undergo photodissociation, a process where a chemical compound is broken down by photons .

Mode of Action

The mode of action of deuterium iodide involves its interaction with nonresonant photons in a process known as "photon catalysis" . In this process, nonresonant photons, which are neither absorbed nor scattered, promote reactions . The driving force behind this effect is the interaction between the strong electric field associated with a pulsed, focused laser and the polarizability of the reacting system .

Biochemical Pathways

The biochemical pathways affected by deuterium iodide involve the photodissociation of the compound . This process results in the formation of D + I(2P3/2) and D + I(2P1/2) . The changes in the measured D-atom speeds between field-free and strong-field conditions confirm substantial differences in dissociation dynamics .

Pharmacokinetics

Deuteration can slow down the metabolic process and improve the half-life of drugs . .

Result of Action

The result of deuterium iodide’s action is the photodissociation of the compound, leading to the formation of D + I(2P3/2) and D + I(2P1/2) . Changes in the measured D-atom speeds between field-free and strong-field conditions confirm substantial differences in dissociation dynamics . Both the magnitude and direction of change in the branching ratios are dependent upon the photodissociation wavelength .

Action Environment

The action of deuterium iodide is influenced by environmental factors such as the presence of a strong electric field associated with a pulsed, focused laser . This interaction influences the compound’s action, efficacy, and stability.

特性

IUPAC Name |

(2H)iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI/h1H/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBWDFGMSWQBCA-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316582 | |

| Record name | Hydriodic acid-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.9186 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deuterium iodide | |

CAS RN |

14104-45-1 | |

| Record name | Hydriodic acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14104-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydriodic acid-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H]hydrogen iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

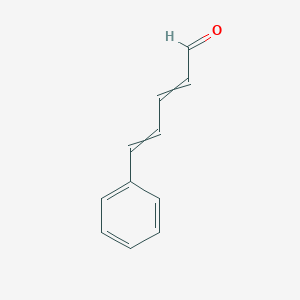

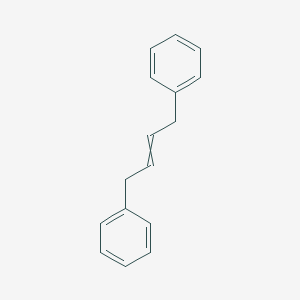

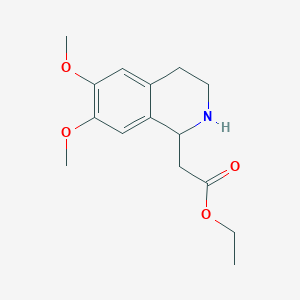

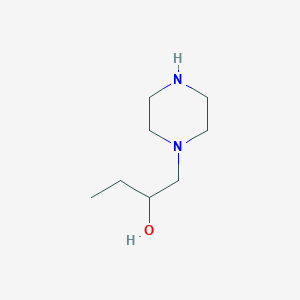

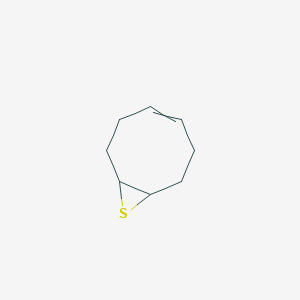

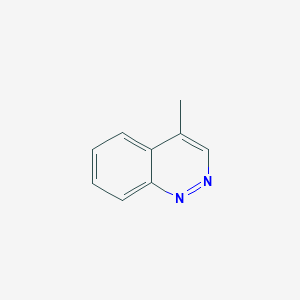

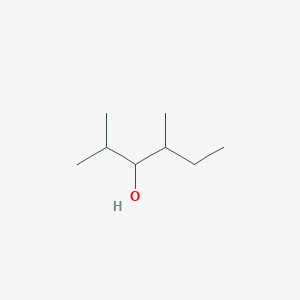

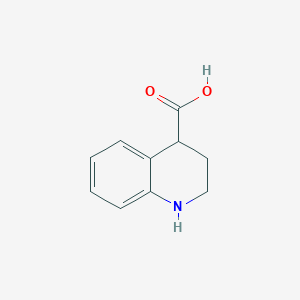

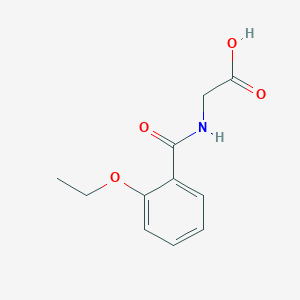

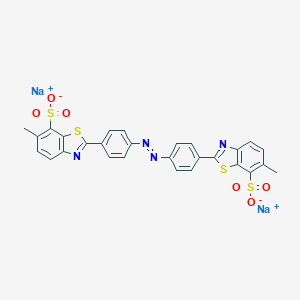

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Deuterium Iodide?

A1: Deuterium iodide, also known as hydriodic acid-d, has the molecular formula DI. Its molecular weight is 128.94 g/mol.

Q2: What are some key spectroscopic characteristics of Deuterium Iodide?

A2: * Infrared (IR) Spectroscopy: DI shows characteristic IR absorption bands, particularly the D-I stretching vibration. This band is observed at a lower frequency compared to the H-I stretch in hydrogen iodide (HI) due to the mass difference between deuterium and hydrogen. []* Raman Spectroscopy: Raman spectroscopy also reveals vibrational modes in DI. Studies using both Raman and IR techniques have been used to characterize phase transitions in crystalline DI. []

Q3: How does the rate of thermal decomposition of Deuterium Iodide compare to Hydrogen Iodide?

A3: The rate of thermal decomposition of deuterium iodide (DI) is slower than that of hydrogen iodide (HI). This difference is attributed to the kinetic isotope effect, where the heavier deuterium atom leads to a lower vibrational frequency and consequently, a slower reaction rate. Experimental studies have confirmed this difference in decomposition rates. [, ]

Q4: Can you provide an example of a reaction where Deuterium Iodide acts as a reagent?

A4: Deuterium iodide is used in the reductive deuteration of various organic compounds. For instance, DI in acetic acid can reduce benzophenones, benzhydrols, diaryl alkenes, and benzylideneacetophenones to their corresponding alkanes. This reaction proceeds with a high degree of regioselectivity, leading to the incorporation of deuterium at specific positions in the product molecules. []

Q5: What is a significant challenge in using Deuterium Iodide for certain reactions, and how is it addressed?

A5: A challenge in using deuterium iodide, particularly for hydrohalogenation reactions, is the safety hazard associated with handling pure hydrogen halide gas. To circumvent this, researchers have developed methods for in situ generation of DI gas in controlled quantities using two-chamber reactors. This approach ensures both safety and precise stoichiometric control over the reaction. []

Q6: How is Deuterium Iodide utilized in the study of hot atom chemistry?

A6: Deuterium Iodide is a valuable reagent in hot atom chemistry, which investigates the reactions of highly energetic atoms. Photolysis of DI at specific wavelengths (e.g., 2288 Å) generates hot deuterium atoms. These atoms, possessing excess kinetic energy, can participate in unique reactions, such as abstracting hydrogen atoms from molecules like cis-2-butene. By analyzing the products formed, scientists gain insights into the mechanisms of hot atom reactions. []

Q7: How has computational chemistry been applied in research on Deuterium Iodide?

A7: Computational methods have been instrumental in understanding the electronic structure and properties of DI. Ab initio calculations have been used to determine the potential energy curves for both the ground and excited states of DI. These calculations provide valuable insights into the molecule's behavior during photodissociation processes. [, ]

Q8: What are some notable differences between Deuterium Iodide and Hydrogen Iodide?

A8: * Zero-Point Energy: DI has a lower zero-point energy compared to HI due to the heavier mass of deuterium. This difference influences their respective bond strengths and reactivity. []* Reaction Rates: As mentioned earlier, reactions involving DI generally proceed at slower rates compared to those with HI due to the kinetic isotope effect. [, , ] * Spectroscopic Properties: The vibrational frequencies observed in spectroscopic techniques like IR and Raman are lower for DI compared to HI, a consequence of the mass difference. [, ]

Q9: What are the different phases of crystalline Deuterium Iodide, and how are they characterized?

A9: Deuterium iodide exists in three distinct crystalline phases, similar to hydrogen bromide and hydrogen iodide. These phases are distinguished by their crystal structures and the ordering of DI molecules within the lattice:

- High-Temperature Phase (Phase I): This phase exhibits a cubic structure (Fm3m space group), with deuterium atoms occupying disordered positions around the iodine atoms. [, ]

- Intermediate-Temperature Phase (Phase II): This phase adopts an orthorhombic structure (Cmca space group). Similar to Phase I, the deuterium atoms are disordered, but they are confined to specific planes within the crystal lattice. [, ]

- Low-Temperature Phase (Phase III): This phase showcases an ordered arrangement of DI molecules. In DBr, the molecules form zigzag chains, while in DI, they arrange in distorted diamond shapes. The specific space groups for these ordered structures are Cmc21 for DBr and P1 for DI. [, , ]

Q10: How have neutron scattering techniques contributed to the understanding of Deuterium Iodide?

A10: Neutron powder diffraction has been essential in determining the crystal structures of the different phases of Deuterium Iodide, particularly at low temperatures. This technique is well-suited for studying materials containing hydrogen isotopes due to the favorable scattering properties of neutrons with these light atoms. [, ]

Q11: Beyond its use in chemical synthesis, what are other significant applications of Deuterium Iodide?

A11:* Isotopic Labeling: DI serves as a source of deuterium for isotopic labeling studies. By incorporating deuterium into molecules, researchers can track their fate in chemical reactions or biological systems.* Spectroscopic Studies: The unique spectroscopic properties of DI make it valuable for investigating molecular dynamics, intermolecular interactions, and phase transitions.* Laser Technology: Deuterium-containing molecules, including DI, have been explored as potential candidates for chemical lasers, such as the Chemical Oxygen-Iodine Laser (COIL). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)